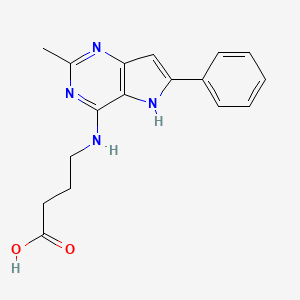
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate is a complex organic compound known for its significant pharmacological properties This compound is part of the dibenzo(b,f)thiepin family, which is characterized by a tricyclic structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate involves several steps. The initial step typically includes the formation of the dibenzo(b,f)thiepin core, followed by the introduction of the chloro substituent at the 8th position. The next step involves the attachment of the piperazine moiety through an ethoxy linker. The final step is the formation of the dimaleate salt, which enhances the compound’s solubility and stability .
Analyse Chemischer Reaktionen
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the thiepin ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the chloro substituent, potentially forming a hydrogenated derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to neurotransmitter systems due to its interaction with dopamine and serotonin receptors.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at D2 dopamine receptors and 5-HT2 serotonin receptors. By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its neuroleptic effects. This mechanism is crucial for its potential use in treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate can be compared with other compounds in the dibenzo(b,f)thiepin family, such as:
Octoclothepin: Another neuroleptic agent with a similar structure but different pharmacological profile.
8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-amine: A related compound with variations in its substituents, leading to different biological activities
Eigenschaften
CAS-Nummer |
93665-58-8 |
|---|---|
Molekularformel |
C28H31ClN2O9S |
Molekulargewicht |
607.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine |
InChI |
InChI=1S/C20H23ClN2OS.2C4H4O4/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)24-12-11-23-9-7-22-8-10-23;2*5-3(6)1-2-4(7)8/h1-6,14,18,22H,7-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
FXTXJDRSCPXCKQ-SPIKMXEPSA-N |
Isomerische SMILES |
C1NCCN(C1)CCOC2C3=C(SC4=CC=CC=C4C2)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


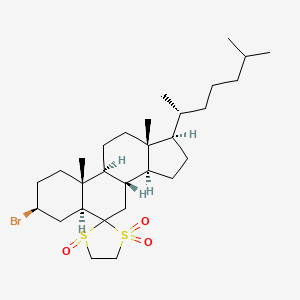
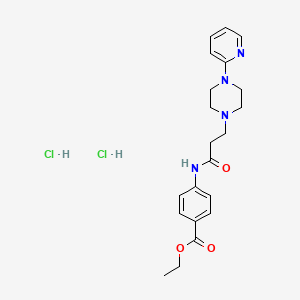

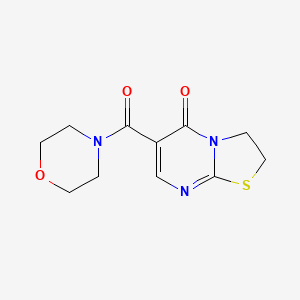
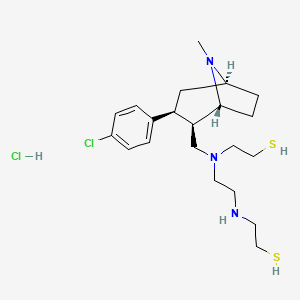
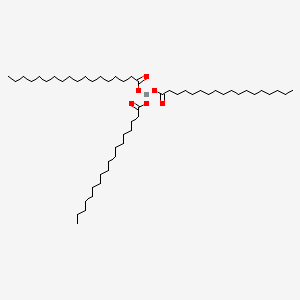
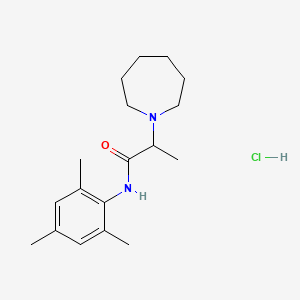
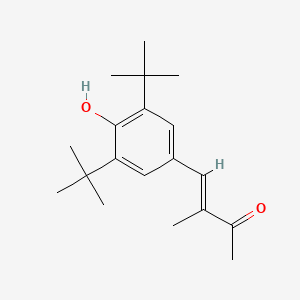
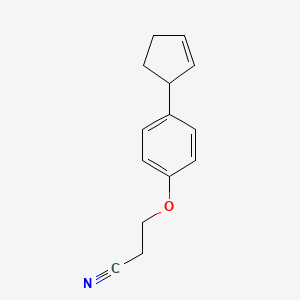
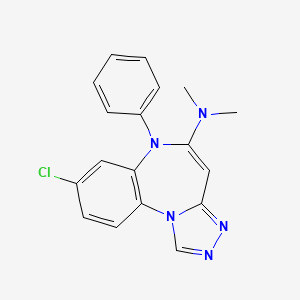
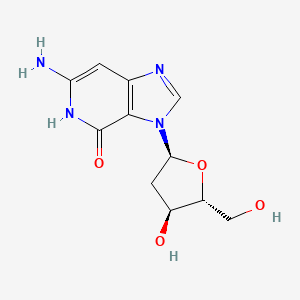
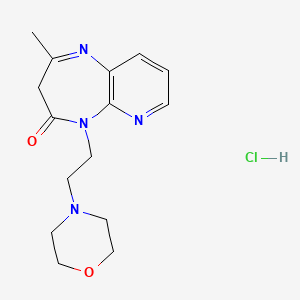
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
